molecular formula C13H16BrClN2O B2617757 5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine CAS No. 1455189-66-8

5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine

Cat. No.: B2617757
CAS No.: 1455189-66-8
M. Wt: 331.64
InChI Key: OWCUYCJUUXPQJH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a piperidine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine typically involves multi-step organic reactionsFor instance, the compound can be synthesized through a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine is unique due to the presence of the piperidine carbonyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O/c1-8-4-3-5-9(2)17(8)13(18)11-6-10(14)7-16-12(11)15/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCUYCJUUXPQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(N=CC(=C2)Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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